2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
Overview
Description
2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound features a seven-membered ring fused with a benzene ring and contains a hydroxyl group at the 5-position.
Mechanism of Action
Target of Action
It is known that benzazepine derivatives, which include 2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol, have been studied for their interactions with various biological targets .
Mode of Action
Benzazepines and their hydrogenated derivatives are known to interact with various biological systems .
Biochemical Pathways
Benzazepines have been found to interact with various biochemical pathways, including those involved in cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Result of Action
Benzazepines have been found to have various biological effects, including antibacterial activity and the inhibition of squalene synthase, which makes them safe and effective in the treatment of hyperlipidemia .
Biochemical Analysis
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects would need to be confirmed through experimental studies.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol can be achieved through various methods. One common approach involves the ring-closing metathesis of dienyl N-(2-nitrophenyl)sulfonamide, followed by hydroxylation and N-deprotection . Another method includes the reductive rearrangement of oximes in the presence of boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
The major products formed from these reactions include various substituted benzazepines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol: Similar structure but with the hydroxyl group at the 3-position.
2,3,4,5-tetrahydro-1H-2-benzazepin-1-one: Contains a ketone group instead of a hydroxyl group.
5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-4-one: Another hydroxylated benzazepine with different substitution patterns.
Uniqueness
2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 5-position. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is a heterocyclic compound belonging to the benzazepine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural configuration that includes a hydroxyl group at the 5-position. This specific substitution pattern is believed to contribute to its distinct biological properties compared to other benzazepines.
Target Interactions
Benzazepine derivatives, including this compound, interact with various biological targets. These interactions can influence several biochemical pathways associated with diseases such as cardiovascular disorders and rheumatoid arthritis.
Cellular Effects
The compound may affect cellular functions by modulating cell signaling pathways and gene expression. Its mechanism likely involves binding interactions with biomolecules and enzyme inhibition or activation.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits notable antibacterial activity. It has been shown to inhibit the growth of certain bacterial strains in vitro, suggesting potential applications in treating bacterial infections.
Antiparasitic Activity
Recent studies have highlighted the potential of tetrahydrobenzazepines as antiparasitic agents. Compounds structurally related to this compound have demonstrated efficacy against Trypanosoma cruzi and Leishmania chagasi, which are responsible for Chagas disease and leishmaniasis respectively .
Case Studies
Case Study 1: Antibacterial Activity
In a study examining the antibacterial effects of various benzazepine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory activity with minimum inhibitory concentrations (MIC) in the low micromolar range.
Case Study 2: Antiparasitic Efficacy
Another investigation assessed the antiparasitic potential of tetrahydrobenzazepines against Leishmania species. The results indicated that derivatives similar to this compound could significantly reduce parasite viability in cultured macrophages .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol | Hydroxyl group at 3-position | Moderate antibacterial activity |
7-fluoro-2,3,4,5-tetrahydro-1H-benzazepin | Fluorine substitution at 7-position | Enhanced antibacterial properties |
2,3-dihydroxybenzazepine | Two hydroxyl groups | Notable antioxidant activity |
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,10-12H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCKQRQKWJCPMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2NC1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54620-79-0 | |
Record name | 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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